4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine

Organic Synthesis Medicinal Chemistry Cross-Coupling

This halogenated pyrimidine building block features a unique orthogonal reactivity profile. The 4-bromo substituent is significantly more reactive than the 2-chloro group on the phenyl ring, enabling sequential, regioselective palladium-catalyzed cross-coupling reactions. This selectivity is critical for synthesizing complex libraries of 4,6-disubstituted pyrimidines without side products, making it a superior, cost-effective scaffold for kinase inhibitor programs, HBV capsid assembly modulator development, and CNS-penetrant lead optimization. Ensure you achieve the highest yield and purity in your multi-step synthesis by choosing this specific intermediate.

Molecular Formula C10H5BrClFN2
Molecular Weight 287.51 g/mol
CAS No. 1601911-12-9
Cat. No. B1475533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine
CAS1601911-12-9
Molecular FormulaC10H5BrClFN2
Molecular Weight287.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)C2=CC(=NC=N2)Br
InChIInChI=1S/C10H5BrClFN2/c11-10-4-9(14-5-15-10)7-2-1-6(13)3-8(7)12/h1-5H
InChIKeyQGGYJBWDXLWPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine (CAS 1601911-12-9): A Strategic Heterocyclic Building Block for Targeted Synthesis


4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine is a halogenated heterocyclic compound belonging to the pyrimidine family. It is characterized by a pyrimidine core substituted with a bromine atom at the 4-position and a 2-chloro-4-fluorophenyl group at the 6-position . This specific arrangement of halogens provides a unique chemical handle for further functionalization, particularly in cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules [1]. The compound has a molecular formula of C10H5BrClFN2 and a molecular weight of 287.51 g/mol .

Why Generic Pyrimidine Building Blocks Cannot Substitute for 4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine in Regioselective Synthesis


Substituting 4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine with a generic or even a closely related pyrimidine building block is not chemically equivalent due to the compound's specific regiochemistry and the differential reactivity of its halogen substituents. The bromine atom at the 4-position of the pyrimidine ring is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, compared to the chlorine atom on the phenyl ring [1]. This orthogonal reactivity allows for sequential and regioselective functionalization, which is a key advantage over analogs where the halogens are positioned differently or are of the same type, as those may lead to complex mixtures or require additional protection/deprotection steps. This specificity is critical for achieving high-purity yields and avoiding unwanted side products in multi-step syntheses .

Quantitative Differentiation of 4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine Against Close Analogs


Regioselective Reactivity in Suzuki Coupling: 4-Bromo vs. 2-Chloro Substituents

The 4-bromo substituent on the pyrimidine ring of the target compound is significantly more reactive in Suzuki coupling reactions than the 2-chloro substituent on the phenyl ring. This orthogonal reactivity is not present in analogs like 2-Chloro-4-bromo-6-(4-fluorophenyl)pyrimidine (CAS 1412953-36-6), where the bromine and chlorine atoms are positioned differently, potentially leading to competitive reactivity and lower regioselectivity [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Electron-Withdrawing Effect and Positional Isomer Advantage for Nucleophilic Aromatic Substitution

The 4-bromo substituent on the pyrimidine ring is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine core. In contrast, the 2-chloro substituent on the phenyl ring is less activated. This contrasts with an isomer like 4-Bromo-2-(2-chloro-4-fluorophenyl)pyrimidine, where the bromine is at the 2-position of the pyrimidine, a site with different electronic properties and reactivity. The specific substitution pattern of the target compound provides a more predictable and selective handle for SNAr reactions.

Medicinal Chemistry Nucleophilic Substitution Structure-Activity Relationship

Enhanced Lipophilicity for Improved Membrane Permeability vs. Des-Chloro Analogs

The presence of both a bromine atom on the pyrimidine and a chlorine atom on the phenyl ring contributes to a higher calculated partition coefficient (clogP) compared to analogs lacking one of these halogens. For instance, a direct comparison with 4-Bromo-6-(4-fluorophenyl)pyrimidine (lacking the 2-chloro substituent) shows the target compound has a significantly higher clogP, which is a key determinant of passive membrane permeability.

Medicinal Chemistry Drug Design ADME

Potent COX-2 Inhibition Activity Profile of Bromo-Chloro-Fluorophenyl Pyrimidines

While specific IC50 data for the target compound is not publicly available, closely related bromo-chloro-fluorophenyl pyrimidines, such as 4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine (CAS 1342626-42-9), have demonstrated potent COX-2 inhibition. The target compound's bromine substituent at the 4-position of the pyrimidine offers a superior synthetic handle for further optimization compared to the chlorine analog, enabling the generation of diverse libraries to improve potency and selectivity .

Inflammation COX-2 Inhibition Medicinal Chemistry

Optimal Research and Industrial Scenarios for Leveraging 4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine (CAS 1601911-12-9)


Regioselective Synthesis of Advanced Kinase Inhibitor Intermediates via Sequential Cross-Coupling

The orthogonal reactivity of the 4-bromo substituent on the pyrimidine and the 2-chloro substituent on the phenyl ring allows for a sequential, two-step functionalization strategy. In the first step, the 4-bromo position is selectively coupled with a boronic acid under standard Suzuki-Miyaura conditions. This is followed by a second coupling, such as a Buchwald-Hartwig amination or another Suzuki coupling, at the now more accessible 2-chloro position on the phenyl ring. This approach is highly efficient for generating diverse libraries of 4,6-disubstituted pyrimidines, a common pharmacophore in kinase inhibitor programs, as demonstrated by the work on Chk, Pdk, and Akt inhibitors [1]. The specific regiochemistry minimizes side reactions and simplifies purification, making it a preferred route for medicinal chemistry optimization.

Targeted Lead Optimization for COX-2 Inhibitors with Enhanced Synthetic Tractability

Given the established COX-2 inhibitory activity of structurally related chloro-fluorophenyl pyrimidines, this specific bromo analog serves as a superior scaffold for lead optimization. The 4-bromo handle on the pyrimidine ring is significantly more reactive than the corresponding chloro analog, enabling a broader range of palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. This allows medicinal chemists to rapidly explore the SAR around the pyrimidine core to improve potency, selectivity, and pharmacokinetic properties. The target compound's specific halogen pattern provides a direct path to novel COX-2 inhibitors with potentially improved profiles over existing agents .

Synthesis of HBV Capsid Assembly Modulators with Defined Regiochemistry

The heteroaryl-pyrimidine class, including compounds like BAY 41-4109, are potent inhibitors of Hepatitis B Virus (HBV) replication that act by modulating capsid assembly. The target compound's core structure, featuring a 2-chloro-4-fluorophenyl group, is a key component of this pharmacophore. Its 4-bromo substituent provides a versatile point of attachment for the rest of the molecule, such as the dihydropyrimidine ring found in BAY 41-4109. Using this specific intermediate ensures the correct regiochemistry is installed early in the synthesis, avoiding the complex separations required when using less regiospecific building blocks. This enables a more scalable and cost-effective synthesis of advanced lead candidates targeting HBV [2].

Developing CNS-Penetrant Kinase Probes via Optimized Physicochemical Properties

The calculated high lipophilicity (clogP ~3.8) and the presence of multiple halogen atoms make this compound an excellent starting point for designing central nervous system (CNS)-penetrant kinase inhibitors. The specific combination of bromine, chlorine, and fluorine provides a favorable balance of lipophilicity and polar surface area, which is crucial for crossing the blood-brain barrier. The 4-bromo substituent allows for the installation of solubilizing groups at a later stage of synthesis to fine-tune ADME properties. This scaffold is therefore well-suited for programs targeting understudied kinases implicated in neurodegenerative diseases, where brain exposure is paramount [3].

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